molecular formula C8H12N2O B11802802 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde

5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No.: B11802802
M. Wt: 152.19 g/mol
InChI Key: ADNWQJHTRYIUNE-UHFFFAOYSA-N
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Description

Product Overview 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde ( 890652-02-5) is a high-purity organic compound featuring a pyrazole ring core substituted with a propyl group, a methyl group, and a reactive aldehyde functionality . With the molecular formula C 8 H 12 N 2 O and a molecular weight of 152.19 g/mol, this chemical serves as a versatile building block in medicinal and heterocyclic chemistry . The product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Research Applications and Value Pyrazole derivatives are recognized as privileged scaffolds in drug discovery due to their wide spectrum of biological activities . The structure of this compound makes it a valuable precursor for synthesizing more complex molecules, particularly Schiff bases, which are known for their antimicrobial and antioxidant properties . Research into analogous pyrazole-4-carbaldehyde compounds has demonstrated potent activity against various bacterial and fungal pathogens, suggesting potential applications for this compound in developing new antimicrobial agents . Furthermore, pyrazole-based Schiff bases are increasingly investigated for their antioxidant activities, which can quell the harmful effects of free radicals and are relevant in the search for new drugs with multifunctional effects . Chemical Features and Handling The presence of the formyl group at the 3-position of the pyrazole ring makes this compound an excellent electrophile for condensation reactions, such as with primary amines, to form imine linkages (Schiff bases) . The pyrazole core itself exhibits intriguing chemical behavior, including tautomerism, where the proton can exchange between the two nitrogen atoms, a phenomenon that may influence its reactivity and biological activity . As a standard handling procedure, this product should be stored under an inert atmosphere at 2-8°C to maintain stability . Researchers should consult the safety data sheet for detailed hazard and handling information prior to use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

5-methyl-1-propylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-3-4-10-7(2)5-8(6-11)9-10/h5-6H,3-4H2,1-2H3

InChI Key

ADNWQJHTRYIUNE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)C=O)C

Origin of Product

United States

Preparation Methods

Hydrazine-Diketone Cyclocondensation

Propylhydrazine reacts with methyl-substituted 1,3-diketones to form the pyrazole ring. For example, using 4,4-diethoxy-1-(methyl)butan-1,3-dione under acidic conditions yields the intermediate pyrazoline, which undergoes dehydration and subsequent oxidation to introduce the aldehyde group.

Reaction Conditions

  • Hydrazine : Propylhydrazine hydrochloride (100 mmol)

  • Dicarbonyl : 4,4-diethoxy-1-(methyl)butan-1,3-dione (100 mmol)

  • Solvent : Methanol/THF (1:1)

  • Acid Catalyst : 1N HCl

  • Temperature : Reflux (2–4 h)

  • Workup : Neutralization with NaHCO₃, extraction with ether

  • Yield : 45–60%

Mechanistic Insight
The reaction proceeds via enamine formation, followed by cyclization and elimination of ethanol. Acidic hydrolysis of the diethoxy group generates a β-ketoaldehyde intermediate, which tautomerizes to the pyrazole-3-carbaldehyde.

Vilsmeier-Haack Formylation of Preformed Pyrazoles

The Vilsmeier-Haack reaction enables direct formylation of 1-propyl-5-methylpyrazole, offering regioselective access to the 3-carbaldehyde derivative.

Reaction Optimization

  • Substrate : 1-Propyl-5-methylpyrazole (1 equiv)

  • Reagents : DMF (3 equiv), POCl₃ (1.2 equiv)

  • Conditions : 0–5°C (addition), 25°C (12–24 h stirring)

  • Quenching : Aqueous NaHCO₃

  • Purification : Column chromatography (hexane/ethyl acetate)

  • Yield : 70–85%

Critical Parameters

  • Stoichiometry : Excess DMF ensures complete formylation.

  • Temperature Control : Exothermic POCl₃ addition requires strict cooling to prevent side reactions.

  • Moisture Exclusion : Anhydrous conditions prevent hydrolysis of the Vilsmeier complex.

Sequential Alkylation and Formylation

Post-synthetic modification of 5-methylpyrazole-3-carbaldehyde via N-propylation provides an alternative route.

N-Alkylation Protocol

  • Substrate : 5-Methylpyrazole-3-carbaldehyde (1 equiv)

  • Alkylating Agent : Propyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 50–65%

Challenges

  • Regioselectivity : Competing O-alkylation is minimized by using aprotic polar solvents.

  • Aldehyde Stability : The formyl group may require protection (e.g., acetal formation) during harsh conditions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield Advantages Limitations
CyclocondensationPropylhydrazine, 1,3-diketoneCyclization, oxidation45–60%Atom-economic, single-pot synthesisRequires acidic conditions
Vilsmeier-Haack1-Propyl-5-methylpyrazoleFormylation70–85%High regioselectivity, scalableAnhydrous conditions required
Sequential Alkylation5-Methylpyrazole-3-carbaldehydeN-Propylation50–65%Modular approachProtection/deprotection steps

Mechanistic and Kinetic Studies

DFT Analysis of Formylation

Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level reveal that the Vilsmeier-Haack reaction proceeds via electrophilic attack at the pyrazole C3 position, driven by the electron-donating methyl and propyl groups. The activation energy for formylation is calculated at 25.3 kcal/mol, with solvent effects (PCM model) reducing the barrier in polar aprotic media.

Kinetic Profiling

Pseudo-first-order kinetics are observed for cyclocondensation, with rate constants (k) of 0.15 h⁻¹ in methanol at 60°C. The rate-determining step is identified as the dehydration of the pyrazoline intermediate.

Industrial-Scale Considerations

Large-scale production (>1 kg) employs continuous flow reactors for Vilsmeier-Haack formylation, achieving 90% conversion with a residence time of 30 minutes. Inline IR monitoring ensures real-time quality control, while liquid-liquid extraction replaces column chromatography for cost efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde and related compounds:

Compound Name Substituents (Position) Functional Group Molecular Formula Molecular Weight (g/mol) CAS RN Commercial Availability (Price, JPY)
This compound 1-Propyl, 3-CHO, 5-Methyl Carbaldehyde C₈H₁₂N₂O 152.19 Not Provided Not listed
1-Methyl-1H-pyrazole-4-carbaldehyde 1-Methyl, 4-CHO Carbaldehyde C₅H₆N₂O 110.11 25016-11-9 35,000/5g
5-Isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde 1-Methyl, 3-CHO, 5-Isopropyl Carbaldehyde C₈H₁₂N₂O 152.19 154927-04-5 Not listed
5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde 1-Phenyl, 3-Propyl, 4-CHO, 5-Cl Carbaldehyde C₁₃H₁₃ClN₂O 248.71 176387-54-5 Not listed
Key Observations:

Substituent Effects: Position of Formyl Group: The target compound’s formyl group at position 3 (vs. Alkyl Chain Variations: The linear propyl group at position 1 in the target compound contrasts with the branched isopropyl group in 5-isopropyl-1-methyl-1H-pyrazole-3-carbaldehyde. This difference may influence solubility and steric hindrance during reactions . Electron-Withdrawing Groups: The chloro and phenyl substituents in 5-Chloro-1-phenyl-3-propyl-1H-pyrazole-4-carbaldehyde increase molecular weight (248.71 g/mol) and lipophilicity, making it suitable for applications requiring enhanced membrane permeability .

Synthetic and Commercial Considerations: 1-Methyl-1H-pyrazole-4-carbaldehyde is commercially available at a high cost (JPY 35,000/5g), suggesting either complex synthesis or niche demand .

Crystallographic and Computational Insights

  • Crystal Packing : Tools like SHELXL () and Mercury () enable analysis of intermolecular interactions. For example, the propyl chain in the target compound may adopt gauche conformations, influencing crystal packing efficiency compared to bulkier isopropyl derivatives .
  • InChIKey Comparison : The target compound’s InChIKey (XMNQLJREUIWWHK-UHFFFAOYSA-N) distinguishes it from analogs, reflecting subtle structural differences critical for database searches .

Biological Activity

5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Molecular Structure

  • Molecular Formula : C5_5H6_6N2_2O
  • Molecular Weight : 110.11 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Boiling Point185 °C
Melting PointNot Available
SolubilitySoluble in organic solvents

Synthesis Methods

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with aldehydes or ketones under acidic or basic conditions. Recent advancements have optimized these synthetic routes for higher yields and purity.

Example Synthetic Route

  • Reagents : Propyl hydrazine, acetylacetone.
  • Conditions : Reaction conducted in ethanol under reflux for several hours.
  • Yield : Approximately 85% after purification.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on different cancer cell lines, yielding the following results:

Cell LineIC50_{50} (µM)
MCF712.50
A54926.00
HepG215.00

These values suggest a promising therapeutic index for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha. This mechanism positions it as a candidate for treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways related to cancer proliferation and inflammation.

Recent Advances

Research has shown that pyrazole derivatives can be modified to enhance their biological activity. For instance, structural modifications at the pyrazole ring can lead to increased potency against specific cancer types or improved safety profiles.

Potential Therapeutic Applications

  • Cancer Therapy : Targeting multiple pathways in cancer cells.
  • Anti-inflammatory Treatments : Modulating immune responses in chronic inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies suggest potential against bacterial strains.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methyl-1-propyl-1H-pyrazole-3-carbaldehyde, and how are reaction conditions optimized for yield?

  • Methodological Answer : The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of substituted pyrazole precursors. For example, 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde was synthesized using DMF/POCl₃ as formylating agents under reflux conditions (67% yield, 1 h reaction time). Optimization includes adjusting stoichiometry, temperature, and catalyst loading. Characterization via IR (e.g., carbonyl stretch at ~1682 cm⁻¹) and NMR (¹H, ¹³C, and ¹⁵N) confirms structural integrity .

Q. How is the compound structurally characterized in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for determining bond lengths, angles, and packing motifs. Mercury CSD aids in visualizing intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and void analysis. For pyrazole derivatives, torsion angles between the aldehyde group and pyrazole ring are critical for reactivity predictions .

Q. What spectroscopic techniques are used to validate purity and functional groups?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and C-H stretches.
  • NMR : ¹H NMR resolves substituent positions (e.g., propyl chain protons at δ 0.97–2.85 ppm), while ¹³C NMR confirms aldehyde carbon (δ ~183 ppm).
  • Mass Spectrometry : EI-MS fragments (e.g., m/z 186 [M⁺]) verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic challenges, such as low yield or side-product formation, be addressed?

  • Methodological Answer :

  • Byproduct Mitigation : Use column chromatography (e.g., diethyl ether/hexane) to isolate the target aldehyde from intermediates.
  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C) or microwave-assisted synthesis may improve efficiency.
  • Reaction Monitoring : TLC or HPLC tracks progress to minimize over-reaction .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Dose-Response Studies : Establish IC₅₀ values across multiple assays (e.g., microbial growth inhibition vs. COX-2 enzyme assays).
  • Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., propyl vs. methyl groups) on activity.
  • Reproducibility Checks : Validate purity (>95% via GC/HPLC) to rule out impurity-driven effects .

Q. What computational tools predict the compound’s reactivity or binding affinity in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., kinase enzymes).
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity .

Q. How to assess toxicity and environmental impact when safety data are limited?

  • Methodological Answer :

  • In Vitro Assays : Use MTT or Ames tests for cytotoxicity and mutagenicity.
  • QSAR Models : Predict ecotoxicity (e.g., LC₅₀ for aquatic organisms) using software like ECOSAR.
  • Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions .

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